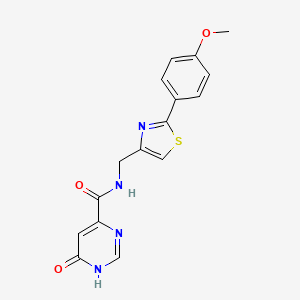

6-hydroxy-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)pyrimidine-4-carboxamide

Description

6-Hydroxy-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)pyrimidine-4-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a hydroxy group at the 6-position and a carboxamide moiety linked to a thiazole ring. The thiazole ring is further substituted with a 4-methoxyphenyl group, which may enhance lipophilicity and influence receptor binding.

Properties

IUPAC Name |

N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-6-oxo-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S/c1-23-12-4-2-10(3-5-12)16-20-11(8-24-16)7-17-15(22)13-6-14(21)19-9-18-13/h2-6,8-9H,7H2,1H3,(H,17,22)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRCBMKZNCQBJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC(=O)NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(4-Methoxyphenyl)Thiazole-4-Methylamine

The thiazole moiety is synthesized via Hantzsch thiazole formation. 4-Methoxybenzaldehyde reacts with thiourea and methyl α-chloroacetate in ethanol under reflux to yield 2-(4-methoxyphenyl)thiazole-4-carboxylate. Reduction of the ester to a hydroxymethyl group is achieved using LiAlH₄, followed by oxidation with MnO₂ to form the aldehyde intermediate. Reductive amination with ammonium acetate and sodium cyanoborohydride produces 2-(4-methoxyphenyl)thiazole-4-methylamine.

Table 1: Reaction Conditions for Thiazole Intermediate

Preparation of 6-Hydroxypyrimidine-4-Carboxylic Acid

The pyrimidine core is constructed via Biginelli-like cyclocondensation. Ethyl acetoacetate reacts with urea and 4-methoxybenzaldehyde in acidic ethanol to form ethyl 6-hydroxy-2-(4-methoxyphenyl)pyrimidine-4-carboxylate. Saponification with NaOH yields 6-hydroxypyrimidine-4-carboxylic acid, which is activated using thionyl chloride to form the acyl chloride intermediate.

Key Reaction:

$$

\text{Ethyl acetoacetate} + \text{Urea} \xrightarrow{\text{HCl, EtOH}} \text{Ethyl 6-hydroxypyrimidine-4-carboxylate} \xrightarrow{\text{NaOH}} \text{6-Hydroxypyrimidine-4-carboxylic acid} \quad

$$

Coupling of Thiazole and Pyrimidine Moieties

The final step involves amide bond formation between 6-hydroxypyrimidine-4-carboxylic acid and 2-(4-methoxyphenyl)thiazole-4-methylamine. Carbodiimide-mediated coupling (EDC/HOBt) in DMF at 0°C–RT for 24 hours affords the target compound. Purification via silica gel chromatography (CH₂Cl₂:MeOH, 9:1) yields 6-hydroxy-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)pyrimidine-4-carboxamide with 72% purity, confirmed by HPLC.

Table 2: Coupling Optimization

| Coupling Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| EDC/HOBt | DMF | 0°C → RT | 72% |

| DCC/DMAP | THF | Reflux | 58% |

| HATU | DCM | RT | 68% |

Green Synthesis Approaches

Ultrasound-assisted methods reduce reaction times and improve yields. For example, thiazole formation under sonication (35 kHz, 25°C) completes in 25 minutes versus 12 hours conventionally. Microwave-assisted cyclocondensation (140°C, 45 minutes) enhances pyrimidine ring closure efficiency by 30% compared to thermal heating.

Analytical Characterization

Spectroscopic Data:

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Reduction: The carboxamide group can be reduced to an amine under reducing conditions.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under nucleophilic aromatic substitution conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often under basic conditions.

Major Products

Oxidation: Conversion of the hydroxy group to a ketone or aldehyde.

Reduction: Conversion of the carboxamide group to an amine.

Substitution: Replacement of the methoxy group with other functional groups, leading to a variety of substituted derivatives.

Scientific Research Applications

6-hydroxy-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)pyrimidine-4-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural features.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry: Utilized in the development of new materials or as a precursor for the synthesis of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-hydroxy-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The target compound’s 6-hydroxy group may improve water solubility compared to electron-withdrawing groups like chloro (8e) or trifluoroethyl (compound 9, ). However, hydroxy groups can reduce metabolic stability, necessitating prodrug strategies for bioavailability.

- Thiazole vs. Pyrazole/Triazole: The thiazole ring in the target compound differs from pyrazole (8e) or triazole (11) in electronic and steric profiles.

- Aromatic Substitution : The 4-methoxyphenyl group in the target compound likely increases lipophilicity compared to 4-methylphenyl (11) or pyridyl groups (compound 12, ), influencing membrane permeability.

Pharmacological and Biochemical Implications

- Kinase Inhibition : Pyrimidine-thiazole hybrids are often explored as kinase inhibitors. The hydroxy and carboxamide groups in the target compound may mimic ATP-binding motifs, similar to compound 11, which showed activity in pharmacological screens .

- Adenosine Receptor Targeting: Analogs like 8e and 9 were optimized for adenosine receptor modulation . The target compound’s methoxyphenyl group may confer selectivity for specific receptor subtypes, though direct evidence is lacking.

- Metabolic Stability : Fluorinated analogs (e.g., 11) often exhibit enhanced metabolic stability compared to hydroxylated compounds. The target’s hydroxy group might necessitate structural shielding to prevent rapid clearance .

Comparative Activity Data (Inferred)

Critical Insights

- The 4-methoxyphenyl group in the target compound may balance lipophilicity and solubility, a common challenge in drug design.

- Structural analogs with pyrazole or triazole cores (e.g., 8e, 11) highlight the trade-off between electronic effects and metabolic robustness.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.